molecular formula C12H12N2 B1503271 2-(6-Methylpyridin-2-yl)aniline CAS No. 305811-31-8

2-(6-Methylpyridin-2-yl)aniline

Cat. No.: B1503271
CAS No.: 305811-31-8
M. Wt: 184.24 g/mol
InChI Key: DIAYGFSZDWSEIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing 2-(6-Methylpyridin-2-yl)aniline. One notable approach involves α-methylation of substituted pyridines. Researchers have developed expedited and convenient methods using continuous flow setups. For instance, a bench-top continuous flow system employing Raney® nickel as a catalyst and low-boiling-point alcohol (such as 1-propanol) at high temperature has been successfully employed. This method offers advantages over conventional batch processes, including shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused with an aniline moiety. The methyl group is attached to the 6-position of the pyridine ring. The compound exhibits π-conjugation , which makes it potentially useful in various applications, including optoelectronic devices .

Properties

IUPAC Name

2-(6-methylpyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-5-4-8-12(14-9)10-6-2-3-7-11(10)13/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAYGFSZDWSEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695930
Record name 2-(6-Methylpyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305811-31-8
Record name 2-(6-Methylpyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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